Vermelone

Fungal melanin biosynthesis Appressorium function Fungicide mode of action

Vermelone [(-)-3,4-dihydro-3,8-dihydroxy-1(2H)-naphthalenone] is a pentaketide intermediate in the dihydroxynaphthalene (DHN) melanin biosynthetic pathway of pathogenic fungi. It is produced by the NADPH-dependent reduction of 1,3,8-trihydroxynaphthalene (1,3,8-THN) via trihydroxynaphthalene reductase (3HNR) and is subsequently dehydrated to 1,8-dihydroxynaphthalene (1,8-DHN), the immediate monomeric precursor of DHN melanin.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 59796-04-2
Cat. No. B1206922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVermelone
CAS59796-04-2
Synonyms3,4-dihydro-3,8-dihydroxy-1(2H)-naphthalenone
vermelone
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=C1C=CC=C2O)O
InChIInChI=1S/C10H10O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-3,7,11-12H,4-5H2
InChIKeyAQTKGZASUQVMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vermelone (CAS 59796-04-2): A Critical DHN-Melanin Pathway Intermediate for Fungal Metabolism Research


Vermelone [(-)-3,4-dihydro-3,8-dihydroxy-1(2H)-naphthalenone] is a pentaketide intermediate in the dihydroxynaphthalene (DHN) melanin biosynthetic pathway of pathogenic fungi [1]. It is produced by the NADPH-dependent reduction of 1,3,8-trihydroxynaphthalene (1,3,8-THN) via trihydroxynaphthalene reductase (3HNR) and is subsequently dehydrated to 1,8-dihydroxynaphthalene (1,8-DHN), the immediate monomeric precursor of DHN melanin [2]. First isolated from the brm-1 mutant of Verticillium dahliae, vermelone serves as a vital biochemical probe for dissecting melanin biosynthesis and for evaluating the mode of action of melanin-inhibiting fungicides such as tricyclazole [3].

Why Vermelone Cannot Be Replaced by Scytalone or Other DHN-Pathway Intermediates in Functional Assays


Within the DHN melanin pathway, the reductive conversion of 1,3,8-trihydroxynaphthalene to vermelone constitutes a critical control point that is selectively blocked by major agricultural fungicides including tricyclazole, pyroquilon, and fthalide [1]. The upstream intermediate scytalone and the downstream product 1,8-DHN differ fundamentally from vermelone in their ability to bypass this pharmacological blockade. Only vermelone and 1,8-DHN, but not scytalone, can restore melanin biosynthesis and appressorial penetration when the pathway is inhibited at the 3HNR step [2]. Therefore, substituting vermelone with scytalone in any experiment involving melanin inhibitors yields a false negative for pathway complementation, while using 1,8-DHN bypasses both the reductase and dehydratase steps, obscuring the resolution needed to pinpoint the precise site of inhibition. The quantitative evidence below establishes these non-interchangeable functional properties.

Vermelone Quantitative Differentiation Evidence: Verified Comparative Data Against DHN-Pathway Analogs


Functional Bypass of Tricyclazole-Induced Melanin Blockade: Vermelone vs. Scytalone in Colletotrichum lagenarium

In the presence of 100 μM tricyclazole, vermelone fully restored melanization of appressoria in both the albino mutant 79215 and the wild-type parent strain 104-T of Colletotrichum lagenarium. In contrast, scytalone restored melanization exclusively in the albino mutant 79215 and failed to restore pigmentation in the tricyclazole-treated parent strain 104-T [1]. This differential complementation pattern directly demonstrates that tricyclazole, as well as pp 389 and pyroquilon, inhibit the enzymatic conversion of 1,3,8-THN to vermelone, a step that scytalone cannot bypass because it lies upstream of the blockade.

Fungal melanin biosynthesis Appressorium function Fungicide mode of action DHN pathway complementation

Tricyclazole Concentration-Dependent Discrimination: Vermelone vs. Scytalone Conversion to Melanin in Verticillium dahliae

Tricyclazole at 1 μg/mL primarily inhibited the reduction of 1,3,8-trihydroxynaphthalene to vermelone in Verticillium dahliae, while at 10 μg/mL it additionally inhibited other secondary reactions. Critically, tricyclazole inhibited the conversion of scytalone to melanin by V. dahliae albino mutants but did not inhibit the conversion of vermelone or 1,8-dihydroxynaphthalene to melanin at either concentration [1]. This concentration-dependent selectivity profile provides quantitative resolution of the precise enzymatic block and establishes vermelone as the first intermediate downstream of the tricyclazole-sensitive reductase step.

Tricyclazole inhibition Verticillium dahliae Melanin precursor conversion Dose-response discrimination

Enzymatic Substrate Recognition: Vermelone vs. Deshydroxyvermelone Catalytic Efficiency with Scytalone Dehydratase

The phenolic C8 hydroxyl group and its intramolecular hydrogen bond distinguish vermelone from the synthetic analog deshydroxyvermelone. With wild-type scytalone dehydratase, vermelone exhibited a 95-fold higher kcat and a 1,800-fold higher kcat/Km compared to deshydroxyvermelone [1]. This dramatic catalytic advantage is abolished off the enzyme, where the solvolytic dehydration rates of vermelone and deshydroxyvermelone are similar, confirming that the hydroxyl group functions specifically in enzyme recognition and transition-state stabilization rather than in intrinsic chemical reactivity.

Scytalone dehydratase Enzyme kinetics Substrate recognition Intramolecular hydrogen bonding

Cross-Species Functional Conservation: Vermelone Bypasses Tricyclazole Blockade in Thielaviopsis basicola

In an albino mutant of Thielaviopsis basicola that metabolizes scytalone, vermelone, and 1,8-DHN to melanin, tricyclazole prevented melanin formation in the wild-type fungus and caused accumulation of shunt metabolites (scytalone, flaviolin, 3,3′-biflaviolin, 2-hydroxyjuglone). Crucially, when vermelone or 1,8-DHN was exogenously supplied to the tricyclazole-treated wild-type, natural-appearing melanins were produced, whereas scytalone was not converted to melanin under identical conditions [1]. The melanin produced was confirmed as electron-dense granular material localized in cell walls, structurally indistinguishable from wild-type melanin.

Thielaviopsis basicola Melanin restoration Cross-species validation Fungicide bypass

Bacterial Dehydratase Kinetics: Vermelone as a Substrate for BdsB with Defined Km and kcat

The bacterial scytalone/vermelone dehydratase BdsB from Sorangium cellulosum catalyzes the dehydration of (R)-scytalone to 1,3,8-THN and (R)-vermelone to 1,8-DHN. Steady-state kinetic analysis of recombinant BdsB with (R)-vermelone as substrate yielded a Michaelis constant (Km) of 5.5 μM and a turnover number (kcat) of 4.9 s⁻¹ [1]. The catalytic efficiency (kcat/Km) calculated from these values is 8.9 × 10⁵ M⁻¹s⁻¹. While direct comparator data for scytalone with BdsB are not reported in the same study, these parameters provide the first quantitative biochemical benchmark for vermelone utilization by a non-fungal dehydratase, enabling cross-kingdom comparisons of DHN pathway enzymology.

BdsB dehydratase Bacterial DHN melanin Steady-state kinetics Sorangium cellulosum

Appressorial Penetration Competence: Vermelone Restores Host Invasion Capacity Blocked by Tricyclazole, Pyroquilon, and pp 389

Colorless appressoria formed by Colletotrichum lagenarium in the presence of tricyclazole, pp 389, or pyroquilon germinated laterally on nitrocellulose membranes and rarely penetrated. However, when pigmented appressoria were restored by exogenous application of vermelone in the continued presence of all three chemicals, lateral germination was largely suppressed and the membranes were effectively penetrated [1]. This functional rescue of penetration competence was not observed with scytalone application under identical conditions [1]. Scytalone restored melanization only in the albino mutant 79215 but not in chemically inhibited wild-type, and correspondingly failed to restore penetration in the inhibitor-treated wild-type.

Appressorium penetration Host invasion Melanization-penetration coupling Fungicide reversal

Optimal Procurement and Application Scenarios for Vermelone Based on Verified Differential Evidence


Validated Positive Control for Melanin Biosynthesis Inhibitor Screening and Mode-of-Action Studies

In fungicide discovery programs targeting the DHN melanin pathway, vermelone is the only intermediate that can distinguish reductase inhibition from dehydratase inhibition in a single complementation experiment. When a candidate inhibitor blocks melanization at the 3HNR step (as do tricyclazole, pyroquilon, and fthalide), vermelone—but not scytalone—restores melanin production and appressorial penetration [1]. This binary discrimination eliminates the need for laborious genetic mutant panels and accelerates hit triage. Procurement recommendation: Source vermelone alongside scytalone as a complementary probe pair; the differential response of these two intermediates to test compounds provides unambiguous assignment of the inhibited enzymatic step.

High-Efficiency Substrate for Scytalone Dehydratase Kinetic Assays and Inhibitor IC50 Determinations

For enzymology laboratories studying scytalone dehydratase (SD) or its bacterial homolog BdsB, vermelone's 1,800-fold catalytic efficiency advantage over deshydroxyvermelone (kcat/Km relative value) [2] enables robust kinetic measurements at substantially lower enzyme concentrations. The defined Km of 5.5 μM for BdsB [3] also allows assay design at physiologically relevant substrate concentrations. Procure vermelone in high purity (>98%) for reproducible steady-state kinetics; the intramolecular hydrogen bond of the C8 hydroxyl group is essential for substrate recognition, so verify structural integrity by NMR or chiral HPLC upon receipt.

Reference Standard for Inter-Laboratory Melanin Pathway Metabolite Profiling and QC

DHN melanin pathway metabolite profiling by HPLC or LC-MS is used to characterize fungal mutants, assess fungicide treatment effects, and validate heterologous pathway expression. Vermelone, with its characteristic retention time and mass spectrum distinct from scytalone, flaviolin, and 1,8-DHN, serves as an essential reference standard for peak identification and quantification [4]. Its stability as a solid and defined UV absorbance properties make it suitable for constructing calibration curves. Laboratories should procure authenticated vermelone alongside the full set of DHN pathway intermediates to ensure accurate annotation of metabolite profiles across diverse fungal species.

Chemical Tool for Investigating Appressorium-Mediated Plant Infection Mechanisms

Plant pathology researchers studying the role of melanized appressoria in host invasion can use vermelone to experimentally decouple melanization from penetration. As demonstrated in the C. lagenarium–nitrocellulose membrane model, exogenous vermelone restores both melanization and penetration competence to appressoria that have been chemically de-melanized by tricyclazole, pyroquilon, or pp 389 [1]. This enables loss-of-function and rescue experimental designs without the need for temperature-sensitive mutants or RNAi lines, accelerating genetic validation of pathogenicity factors. Vermelone is the only intermediate that rescues both melanization and penetration in inhibitor-treated wild-type fungi.

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